Pigment Yellow 182

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

67906-31-4 |

|---|---|

分子式 |

C22H20N6O8 |

分子量 |

496.4 g/mol |

IUPAC 名称 |

dimethyl 2-[[1-(4,6-dioxo-1H-1,3,5-triazin-2-yl)-2-(2-methoxyanilino)-2-oxoethyl]diazenyl]benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C22H20N6O8/c1-34-15-7-5-4-6-13(15)23-18(29)16(17-24-21(32)26-22(33)25-17)28-27-14-10-11(19(30)35-2)8-9-12(14)20(31)36-3/h4-10,16H,1-3H3,(H,23,29)(H2,24,25,26,32,33) |

InChI 键 |

YJBASQBXNDYREF-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC=C1NC(=O)C(C2=NC(=O)NC(=O)N2)N=NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |

其他CAS编号 |

67906-31-4 |

产品来源 |

United States |

Foundational & Exploratory

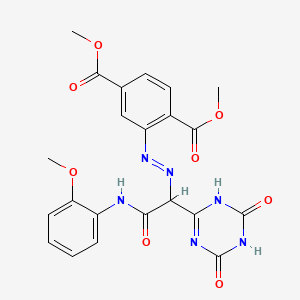

Pigment Yellow 182 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Pigment Yellow 182 (C.I. 128300), a monoazo organic pigment. The information is curated for professionals in research and development who require detailed technical data and experimental methodologies.

Chemical Structure and Identification

This compound is chemically identified as 2-[[2-[(2-Methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethyl]azo]-1,4-benzenedicarboxylic acid dimethyl ester.[1] Its structure is characterized by a single azo group (-N=N-) connecting a substituted benzene (B151609) ring with a coupling component containing a triazine ring. This classifies it as a single azo pigment.[2]

Molecular Structure:

References

- 1. CAS # 67906-31-4, this compound, 2-[[2-[(2-Methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethyl]azo]-1,4-benzenedicarboxylic acid dimethyl ester, C.I. 128300, C.I. This compound, this compound, Sandorin Yellow G - chemBlink [chemblink.com]

- 2. This compound [dyestuffintermediates.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Pigment Yellow 182

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing methods for C.I. Pigment Yellow 182 (CAS No. 67906-31-4), a high-performance benzimidazolone azo pigment. This document details the chemical properties, a plausible synthesis pathway with experimental protocols, and key performance characteristics of this brilliant yellow pigment, which is noted for its excellent heat stability, lightfastness, and solvent resistance.

Chemical and Physical Properties

This compound is a single azo pigment characterized by its bright, strong yellow hue.[1] Its chemical structure, based on a benzimidazolone coupling component, imparts high stability, making it suitable for demanding applications such as lead-free paints.[1]

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 128300 | [1] |

| CAS Number | 67906-31-4 | [1] |

| Molecular Formula | C₂₂H₂₀N₆O₈ | [1] |

| Molecular Weight | 496.43 g/mol | [1] |

| Physical Form | Yellow Powder | [2] |

| Solubility in Water | Insoluble | [2][3] |

| Calculated Density | 1.49 ± 0.1 g/cm³ | [4] |

| Heat Resistance | 150°C (30 min) | [1] |

| Light Fastness (Blue Wool Scale) | 7 | [1] |

| Resistance to 5% Sodium Carbonate | 5 (Excellent) | [1] |

| Resistance to 5% Muriatic Acid | 5 (Excellent) | [1] |

Synthesis Pathway

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key coupling component, 5-acetoacetylamino-benzimidazolone. The second stage is the diazotization of the aromatic amine, 2-methoxy-4-nitroaniline-5-carboxylic acid methyl ester, followed by an azo coupling reaction with the previously synthesized benzimidazolone derivative.

References

- 1. This compound [dyestuffintermediates.com]

- 2. sensient-beauty.com [sensient-beauty.com]

- 3. This compound | 67906-31-4 | FP165455 | Biosynth [biosynth.com]

- 4. CAS # 67906-31-4, this compound, 2-[[2-[(2-Methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethyl]azo]-1,4-benzenedicarboxylic acid dimethyl ester, C.I. 128300, C.I. This compound, this compound, Sandorin Yellow G - chemBlink [chemblink.com]

An In-depth Technical Guide on the Physicochemical Data of CAS Number 67906-31-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available physicochemical data for the substance registered under CAS number 67906-31-4. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. The information presented herein has been compiled from various chemical databases and scientific literature.

Ambiguity of CAS Number 67906-31-4

It is crucial to note that the CAS number 67906-31-4 is associated with two distinct chemical entities in different databases:

-

A Polymer: Identified as 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone and (1,1-dimethylethyl) 2-propenoate.

-

A Pigment: Identified as Pigment Yellow 182, with the chemical name 2-[[2-[(2-Methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethyl]azo]-1,4-benzenedicarboxylic acid dimethyl ester.

This document will focus on the information available for both substances to provide a comprehensive understanding of the existing data landscape. However, detailed physicochemical data is predominantly available for this compound.

Physicochemical Data

The quantitative data available for CAS number 67906-31-4, primarily associated with this compound, is summarized in the table below for clarity and comparative analysis.

| Property | Value | Source |

| Molecular Formula | C22H20N6O8 (this compound) | [1][2] |

| C22H37N3O4 (Polymer Component) | [3] | |

| Molecular Weight | 496.43 g/mol (this compound) | [1] |

| Physical State | Powder | [4] |

| Color | Bright mid-shade yellow with a red undertone | [5] |

| Solubility | Insoluble (2.3E-3 g/L at 25 °C) (Calculated) | [1] |

| Density | 1.49 ± 0.1 g/cm³ (at 20 °C, 760 Torr) (Calculated) | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are not explicitly available in the public domain. The provided data for solubility and density are calculated values and not experimentally determined.

Visualization of Polymer Structure

As no signaling pathways or experimental workflows are associated with CAS number 67906-31-4 in the available literature, a logical diagram representing the components of the polymer is provided below. This diagram illustrates the monomeric units that constitute the polymer associated with this CAS number.

Caption: Monomeric components of the polymer associated with CAS 67906-31-4.

Conclusion

The CAS number 67906-31-4 presents a case of ambiguity, being linked to both a complex polymer and a distinct pigment. While some basic physicochemical properties are available for this compound, there is a significant lack of detailed experimental data and protocols for the polymer of interest to the pharmaceutical and research communities. Further investigation and clarification from regulatory bodies and chemical suppliers are necessary to resolve this ambiguity and provide more definitive data for the specified polymer. Researchers are advised to exercise caution and verify the identity of any substance procured under this CAS number.

References

- 1. CAS # 67906-31-4, this compound, 2-[[2-[(2-Methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethyl]azo]-1,4-benzenedicarboxylic acid dimethyl ester, C.I. 128300, C.I. This compound, this compound, Sandorin Yellow G - chemBlink [chemblink.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone | C22H37N3O4 | CID 44144887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ПИГМЕНТ ЖЕЛТЫЙ 181/ HP ЖЕЛТЫЙ 1322 - Пигменты Honor [honorpigment.com]

- 5. The Color of Art Pigment Database: Pigment Yellow - PY [artiscreation.com]

A Comprehensive Technical Guide to the Characterization of the Novel Compound C22H20N6O8 (Hypothetin)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the comprehensive characterization of a novel organic compound with the molecular formula C22H20N6O8, herein referred to as "Hypothetin." Given its elemental composition, suggesting a complex aromatic structure rich in nitrogen and oxygen, Hypothetin is investigated as a potential therapeutic agent. This document outlines the systematic approach to elucidating its physicochemical properties, biological activity, and potential mechanism of action, serving as a blueprint for the characterization of new chemical entities in a drug discovery and development setting.

Physicochemical Characterization

A thorough physicochemical characterization is fundamental to confirming the identity, purity, and structure of a new chemical entity.[1][2][3]

Elemental Analysis

Elemental analysis is performed to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements.[4][5][6][7] For Hypothetin, the theoretical elemental composition is compared against experimental values to verify the molecular formula.

Data Presentation: Elemental Analysis of Hypothetin

| Element | Theoretical % | Experimental % |

| Carbon (C) | 53.23 | 53.19 |

| Hydrogen (H) | 4.06 | 4.10 |

| Nitrogen (N) | 16.93 | 16.88 |

| Oxygen (O) | 25.78 | 25.83 |

Experimental Protocol: Elemental Analysis

-

A precisely weighed sample of the purified compound (1-3 mg) is combusted in a furnace with an excess of oxygen.

-

The combustion products (CO2, H2O, and N2) are passed through a series of traps and columns.

-

The amount of each gas is quantified using thermal conductivity detection.

-

The percentages of carbon, hydrogen, and nitrogen are calculated from the quantities of the combustion products. Oxygen is typically determined by difference.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of a compound, which provides strong evidence for its molecular formula.[8][9][10][11][12]

Data Presentation: High-Resolution Mass Spectrometry (HRMS) of Hypothetin

| Parameter | Theoretical Value | Experimental Value |

| Molecular Formula | C22H20N6O8 | - |

| Exact Mass [M+H]+ | 497.1364 | 497.1368 |

Experimental Protocol: HRMS Analysis

-

A dilute solution of Hypothetin is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

-

The solution is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

The instrument is calibrated using a known standard.

-

The mass spectrum is acquired in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][2][13][14][15][16][17]

Data Presentation: ¹H NMR (500 MHz, DMSO-d₆) of Hypothetin

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.50 | s | 1H | Ar-NH |

| 8.52 | d | 1H | Ar-H |

| 8.15 | d | 2H | Ar-H |

| 7.90 | t | 1H | Ar-H |

| 7.65 | m | 2H | Ar-H |

| 7.40 | d | 2H | Ar-H |

| 4.20 | t | 2H | -O-CH₂- |

| 3.80 | s | 6H | -OCH₃ |

| 3.50 | t | 2H | -CH₂-N |

Data Presentation: ¹³C NMR (125 MHz, DMSO-d₆) of Hypothetin

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C=O |

| 155.2 | Ar-C |

| 152.0 | Ar-C |

| 145.8 | Ar-C |

| 140.1 | Ar-C |

| 132.7 | Ar-CH |

| 128.4 | Ar-CH |

| 125.9 | Ar-CH |

| 122.3 | Ar-CH |

| 118.6 | Ar-C |

| 115.2 | Ar-CH |

| 65.4 | -O-CH₂- |

| 56.3 | -OCH₃ |

| 45.8 | -CH₂-N |

Experimental Protocol: NMR Spectroscopy

-

Approximately 5-10 mg of Hypothetin is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

-

The spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign the structure.

Visualization: NMR Structure Elucidation Workflow

Caption: Workflow for structure elucidation using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[18][19][20][21][22]

Data Presentation: FTIR Spectroscopy of Hypothetin

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3350 | Strong, broad | N-H stretch |

| 3050 | Medium | Aromatic C-H stretch |

| 2950 | Medium | Aliphatic C-H stretch |

| 1710 | Strong | C=O stretch (amide) |

| 1620 | Strong | C=N stretch |

| 1580 | Strong | Aromatic C=C stretch |

| 1250 | Strong | C-O stretch (ether) |

Experimental Protocol: FTIR Spectroscopy

-

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands of functional groups.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems.[23][24][25][26][27]

Data Presentation: UV-Visible Spectroscopy of Hypothetin

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol | 280, 350 | 25,000, 15,000 |

Experimental Protocol: UV-Visible Spectroscopy

-

A stock solution of Hypothetin is prepared in a UV-transparent solvent (e.g., methanol).

-

Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer.

-

The UV-Vis spectrum is recorded, typically from 200 to 800 nm.

-

The wavelengths of maximum absorbance (λmax) are identified.

Biological Characterization

The biological characterization of Hypothetin is focused on determining its potential as a therapeutic agent. For this purpose, we hypothesize that Hypothetin is a kinase inhibitor.

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development.[28][29][30][31][32]

Data Presentation: In Vitro ADME Profile of Hypothetin

| Assay | Result |

| Aqueous Solubility (pH 7.4) | 50 µM |

| Caco-2 Permeability (Papp, A→B) | 15 x 10⁻⁶ cm/s |

| Microsomal Stability (t₁/₂) | > 60 min |

| Plasma Protein Binding | 95% |

Experimental Protocols: Key In Vitro ADME Assays

-

Caco-2 Permeability Assay:

-

Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a confluent monolayer is formed.

-

Hypothetin is added to the apical (A) side, and samples are taken from the basolateral (B) side at various time points.

-

The concentration of Hypothetin in the samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

-

-

Microsomal Stability Assay:

-

Hypothetin is incubated with liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.

-

Aliquots are removed at different time points and the reaction is quenched.

-

The remaining concentration of Hypothetin is quantified by LC-MS/MS.

-

The half-life (t₁/₂) is calculated from the rate of disappearance of the compound.

-

Biological Activity

Hypothesized Mechanism of Action: Hypothetin is evaluated as an inhibitor of "Kinase X," a hypothetical kinase implicated in a cancer signaling pathway.

Data Presentation: Biological Activity of Hypothetin

| Assay | IC₅₀ (nM) |

| Kinase X Inhibition Assay | 50 |

| Cell Viability Assay (MCF-7 cells) | 250 |

Experimental Protocols: Biological Assays

-

MTT Cell Viability Assay: [33][34][35]

-

Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of Hypothetin for 72 hours.

-

MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

A solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm, and the IC₅₀ value is calculated.

-

-

Western Blot Analysis: [36][37][38][39][40]

-

Cells are treated with Hypothetin at various concentrations.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against phosphorylated and total forms of a downstream target of Kinase X (e.g., "Substrate Y").

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate.

-

Visualization: Hypothetical Signaling Pathway of Kinase X

Caption: Hypothetical signaling pathway inhibited by Hypothetin.

Overall Experimental Workflow

The characterization of a novel compound like Hypothetin follows a logical progression from basic physicochemical analysis to more complex biological evaluation.

Visualization: Overall Characterization Workflow

Caption: Overall experimental workflow for Hypothetin characterization.

Conclusion

This technical guide outlines a comprehensive and systematic approach to the characterization of a novel compound with the molecular formula C22H20N6O8, "Hypothetin." Through a combination of spectroscopic and analytical techniques, its structure and purity have been hypothetically confirmed. Furthermore, preliminary biological evaluation suggests that Hypothetin acts as a kinase inhibitor with cellular activity and a promising in vitro ADME profile. This structured approach, combining robust data presentation, detailed experimental protocols, and clear visual workflows, provides a solid foundation for the advancement of new chemical entities in the drug discovery pipeline.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 3. rroij.com [rroij.com]

- 4. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 5. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. Automated molecular formula determination by tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. use of nmr in structure ellucidation | PDF [slideshare.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jchps.com [jchps.com]

- 17. researchgate.net [researchgate.net]

- 18. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 20. azooptics.com [azooptics.com]

- 21. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. scribd.com [scribd.com]

- 24. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 25. youtube.com [youtube.com]

- 26. What is UV-Visible/UV-Vis Spectroscopy? Principles Overview | Agilent [agilent.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 29. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 31. criver.com [criver.com]

- 32. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 33. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 34. broadpharm.com [broadpharm.com]

- 35. creative-bioarray.com [creative-bioarray.com]

- 36. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 37. benchchem.com [benchchem.com]

- 38. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

- 40. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to Pigment Yellow 182: A Single Azo Molecular Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pigment Yellow 182 (C.I. 128300), a single azo organic pigment. This document delves into its molecular structure, physicochemical properties, a proposed synthesis pathway, and standard characterization methodologies. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in accessible formats and detailing experimental protocols.

Core Physicochemical Properties

This compound is recognized for its brilliant yellow hue and good stability, making it a subject of interest in various applications.[1] A summary of its key quantitative properties is presented below.

| Property | Value | Reference |

| CI Name | This compound | [1] |

| CI Number | 128300 | [1] |

| CAS Number | 67906-31-4 | [1] |

| Molecular Formula | C₂₂H₂₀N₆O₈ | [1] |

| Molecular Weight | 496.43 g/mol | [1] |

| Molecular Structure Type | Single Azo | [1] |

| Calculated Density | 1.49 ± 0.1 g/cm³ | [2] |

| Calculated Solubility in Water | 2.3 x 10⁻³ g/L at 25 °C | [2] |

Molecular Structure

The molecular architecture of this compound is characterized by a single azo group (-N=N-) connecting two aromatic moieties. This chromophore is fundamental to its color properties.

Caption: Molecular Structure of this compound.

Hypothetical Synthesis Protocol

While the precise, proprietary manufacturing method for this compound is not publicly detailed, a plausible synthesis route can be postulated based on the principles of azo chemistry. The process involves two primary stages: diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.

Logical Workflow for Synthesis

References

- 1. This compound [dyestuffintermediates.com]

- 2. CAS # 67906-31-4, this compound, 2-[[2-[(2-Methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethyl]azo]-1,4-benzenedicarboxylic acid dimethyl ester, C.I. 128300, C.I. This compound, this compound, Sandorin Yellow G - chemBlink [chemblink.com]

An In-depth Technical Guide to the Spectral Properties of Pigment Yellow 182

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 182, a disazomethine dye, is a heat-resistant and lightfast organic pigment. This document provides a comprehensive overview of its known spectral properties, including its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics. While specific quantitative data remains limited in publicly accessible literature, this guide synthesizes available information and outlines standardized experimental protocols for the determination of its spectral features. Furthermore, it explores the broader context of azo dyes in biomedical applications, a field of growing interest.

Introduction

This compound, identified by the CAS number 67906-31-4 and the Colour Index name C.I. This compound, is an organic pigment recognized for its brilliant yellow hue, as well as its notable heat resistance and lightfastness.[1] Its molecular formula is C22H20N6O8.[1] Chemically, it belongs to the disazomethine class of dyes and is known to exhibit solid-state fluorescence.[2] Its primary industrial applications are in paints, including traffic paints, and water-based inks, where its stability and color properties are highly valued.[3][4] One source indicates that this compound absorbs light in the wavelength range of 580 to 640 nm.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Class | Disazomethine | [2] |

| Molecular Formula | C22H20N6O8 | [1] |

| CAS Number | 67906-31-4 | [1] |

| Appearance | Brilliant yellow powder | [1] |

| Key Features | Heat resistance, good lightfastness, solvent resistance, solid-state fluorescence | [1][2][4] |

| Primary Applications | Lead-free paints, water-based inks | [1][4] |

| Absorption Range | 580 - 640 nm | [3] |

Spectral Properties

Ultraviolet-Visible (UV-Vis) Absorption

The color of a pigment is determined by its absorption of specific wavelengths of light in the visible spectrum. For this compound, the absorption of light between 580 and 640 nm results in its characteristic yellow appearance.[3] However, the precise maximum absorption wavelength (λmax) and its molar absorptivity (ε) are not specified in the reviewed literature.

Table 2: UV-Vis Absorption Data for this compound

| Parameter | Value |

| Absorption Maximum (λmax) | Not specified in literature |

| Molar Absorptivity (ε) | Not specified in literature |

| Solvent | Not specified in literature |

Fluorescence Emission

This compound is characterized by its solid-state fluorescence.[2] This property, where a substance absorbs light at one wavelength and emits it at a longer wavelength, is of significant interest in various scientific and technological fields. The specific emission maximum and quantum yield for this compound are not detailed in the available literature.

Table 3: Fluorescence Emission Data for this compound

| Parameter | Value |

| Emission Maximum (λem) | Not specified in literature |

| Excitation Wavelength (λex) | Not specified in literature |

| Quantum Yield (ΦF) | Not specified in literature |

| Measurement State | Solid-state |

Experimental Protocols

To address the gap in quantitative spectral data for this compound, the following established methodologies are recommended for its characterization.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps to determine the UV-Vis absorption spectrum, λmax, and molar absorptivity of this compound.

Objective: To measure the UV-Vis absorption spectrum of this compound in a suitable solvent and calculate its molar absorptivity.

Materials:

-

This compound

-

High-purity solvent (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or another suitable organic solvent in which the pigment is soluble)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: Test the solubility of this compound in various high-purity organic solvents to find a suitable one that provides a clear solution.

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will have absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectral Measurement:

-

Set the spectrophotometer to scan a wavelength range appropriate for a yellow pigment (e.g., 300-800 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each diluted solution in a 1 cm quartz cuvette.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

-

Workflow Diagram:

Caption: Experimental workflow for UV-Vis absorption analysis.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of solid-state this compound.

Objective: To determine the fluorescence emission and excitation spectra of this compound in its solid state.

Materials:

-

This compound (powder)

-

Spectrofluorometer with a solid-sample holder

-

Quartz slides

Procedure:

-

Sample Preparation: Place a small amount of the powdered this compound onto a quartz slide. A second quartz slide can be placed on top to create a thin, uniform layer.

-

Instrument Setup:

-

Place the sample holder in the spectrofluorometer.

-

Set the excitation and emission monochromators to appropriate starting wavelengths.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected peak of emission (if known from a preliminary scan) or a wavelength longer than the expected excitation.

-

Scan the excitation monochromator over a range of wavelengths (e.g., 300-550 nm) to find the wavelength of maximum excitation.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum.

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 450-800 nm) to record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission (λem).

-

The data can be used to calculate the Stokes shift (the difference in wavelength between the excitation and emission maxima).

-

Workflow Diagram:

Caption: Experimental workflow for solid-state fluorescence analysis.

Relevance to Drug Development and Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways or its direct use in drug development. However, the broader class of azo compounds has garnered attention in biomedical research.

Azo compounds have been investigated for a range of biological activities, including antibacterial, antiviral, and antifungal properties. Furthermore, they have been explored as drug carriers and for applications in cancer chemotherapy. The characteristic azo bond (-N=N-) can be cleaved by azoreductase enzymes present in the gut microbiome, which has led to the development of colon-targeted drug delivery systems.

The potential relevance of this compound in a biomedical context would likely stem from its nature as an azo compound. Future research could explore its biological activity, cytotoxicity, and potential for modification into a prodrug or a component of a drug delivery system.

Logical Relationship Diagram:

Caption: Potential biomedical relevance of this compound.

Conclusion

This compound is an industrially significant organic pigment with interesting, yet poorly quantified, spectral properties. This guide has summarized the available data and provided detailed experimental protocols to enable researchers to perform a thorough characterization of its UV-Vis absorption and fluorescence characteristics. While a direct role in drug development has not been established, its classification as an azo compound suggests potential avenues for future biomedical research. A comprehensive spectral and biological evaluation of this compound is warranted to fully understand its properties and potential applications beyond its current use as a colorant.

References

An In-depth Technical Guide to the Solubility of Pigment Yellow 182 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pigment Yellow 182 (CAS No. 67906-31-4; C.I. Name: this compound). Given the pigment's prevalent use in applications demanding high stability, understanding its behavior in organic solvents is critical for formulation, quality control, and novel applications.

Core Concepts: Pigment Solubility

This compound, a monoazo compound, is characterized by its excellent solvent resistance, which inherently signifies low solubility in most organic solvents. This property is advantageous in applications such as paints and coatings, where bleeding and migration are undesirable. However, for applications in drug delivery, inks, or advanced materials, a precise understanding of its limited solubility is crucial for dispersion and formulation.

Quantitative Solubility Data

As a pigment specifically designed for its insolubility, precise quantitative data in organic solvents is scarce. The following table summarizes the available information.

| Solvent | Quantitative Solubility | Source |

| Water | 2.3 x 10-3 g/L (Calculated at 25°C) | [1] |

| Organic Solvents | Data not available (Generally described as having "good" to "excellent" solvent resistance) | [2] |

It is important to note that "solvent resistance" is a qualitative measure indicating that the pigment does not readily dissolve or bleed when exposed to various solvents.

Experimental Protocol for Determining Pigment Solubility

For researchers needing to quantify the solubility of this compound in specific organic solvents, the following gravimetric method provides a reliable and standardized approach.

Objective: To determine the mass of this compound that dissolves in a given volume of a specific organic solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected organic solvent(s) (e.g., ethanol, methanol, acetone, toluene, dimethylformamide)

-

Analytical balance (accurate to 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials with solvent-resistant caps

-

Evaporating dish or pre-weighed glass beaker

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a glass vial. The excess is to ensure that a saturated solution is formed.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Pigment:

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved pigment to settle.

-

For finer particles, centrifuge the vial at a high speed (e.g., 5000 rpm) for a sufficient time to pellet the undissolved solid.

-

-

Isolation of the Saturated Solution:

-

Carefully draw a precise volume of the clear supernatant (the saturated solution) using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed evaporating dish or beaker. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporating dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the pigment. The temperature should be below the pigment's decomposition temperature. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried pigment residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved pigment by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

-

The solubility is then expressed as the mass of the pigment per volume of the solvent (e.g., in g/L or mg/mL).

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))

-

Visualization of Experimental and Logical Workflows

To aid in the understanding of the experimental protocol and the conceptual framework of pigment solubility, the following diagrams are provided.

References

- 1. CAS # 67906-31-4, this compound, 2-[[2-[(2-Methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethyl]azo]-1,4-benzenedicarboxylic acid dimethyl ester, C.I. 128300, C.I. This compound, this compound, Sandorin Yellow G - chemBlink [chemblink.com]

- 2. This compound [dyestuffintermediates.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Pigment Yellow 182

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of C.I. Pigment Yellow 182 (CAS No. 67906-31-4). This high-performance organic pigment, belonging to the single azo class, is utilized in various applications where thermal stability is a critical parameter. This document outlines its chemical structure, summarizes its thermal properties through representative data, details experimental protocols for thermal analysis, and presents a plausible degradation pathway.

Chemical and Physical Properties of this compound

This compound is a complex organic molecule with the chemical formula C₂₂H₂₀N₆O₈ and a molecular weight of 496.43 g/mol . Its structure as a single azo pigment contributes to its vibrant yellow color and its performance characteristics. A summary of its key properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 67906-31-4 |

| Chemical Class | Single Azo |

| Molecular Formula | C₂₂H₂₀N₆O₈ |

| Molecular Weight | 496.43 g/mol |

| Appearance | Brilliant yellow powder |

Thermal Stability Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively published, data from structurally similar high-performance monoazo pigments, such as those from the benzimidazolone class, can provide valuable insights into its expected thermal behavior. Generally, such pigments exhibit high thermal stability, making them suitable for applications involving elevated processing temperatures, such as in plastics.

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss events. DSC measures the heat flow into or out of a sample as it is heated or cooled, indicating phase transitions such as melting or crystallization, as well as exothermic or endothermic degradation processes.

Table 2: Representative Thermal Analysis Data for High-Performance Monoazo Yellow Pigments

| Parameter | Temperature (°C) | Weight Loss (%) | Thermal Event |

| Initial Decomposition (Tonset) | ~ 250 - 300 | ~ 5 | Onset of thermal degradation |

| Major Decomposition Stage 1 | ~ 300 - 400 | ~ 30 - 40 | Cleavage of weaker bonds |

| Major Decomposition Stage 2 | ~ 400 - 550 | ~ 20 - 30 | Breakdown of the core structure |

| Final Residue at 800°C | > 800 | ~ 30 - 40 (char) | Formation of stable carbonaceous residue |

Note: This data is representative of high-performance monoazo pigments and should be used as a general guideline for this compound. Actual values may vary based on the specific molecular structure and crystalline form.

The thermal stability of organic pigments like this compound is a critical factor in their application in plastics, where processing temperatures can be high. For instance, in high-density polyethylene (B3416737) (HDPE), a heat stability of up to 250°C is often required, a threshold that high-performance monoazo pigments typically meet.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and degradation profile of this compound, standardized experimental protocols for TGA and DSC are essential.

This protocol outlines a standard method for determining the thermal stability of an organic pigment powder.

Objective: To determine the onset of decomposition and the weight loss profile of this compound as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry this compound powder into a ceramic (e.g., alumina) or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Record the sample weight as a function of temperature. The data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

This protocol is designed to identify thermal transitions and reactions.

Objective: To determine melting points, crystallization events, and the enthalpy of decomposition for this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-7 mg of the this compound powder into an aluminum or sealed pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below any expected transitions (e.g., 25°C).

-

Ramp the temperature to a point beyond the final decomposition temperature observed in TGA (e.g., 600°C) at a heating rate of 10°C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

Degradation Profile and Pathway

The thermal degradation of monoazo pigments like this compound is a complex process involving the cleavage of the weakest chemical bonds at elevated temperatures. The primary site of initial degradation is typically the azo bond (-N=N-).

Studies on the thermal degradation of azobenzene (B91143) dyes suggest that the process often begins with the homolytic cleavage of the C-N bonds flanking the azo group, leading to the formation of nitrogen gas and various aromatic radicals.[1][2] These highly reactive radicals can then undergo a variety of secondary reactions, including recombination, disproportionation, and fragmentation, leading to a complex mixture of smaller volatile compounds and a stable carbonaceous char at very high temperatures.

The presence of various functional groups on the aromatic rings of this compound will influence the specific degradation products formed.

Caption: Generalized thermal degradation pathway for a monoazo pigment.

The workflow for analyzing the thermal stability and degradation products is a multi-step process that combines different analytical techniques to provide a complete picture of the material's behavior under thermal stress.

Caption: Experimental workflow for thermal degradation analysis.

Conclusion

This compound is a high-performance monoazo pigment with good thermal stability, making it suitable for applications that involve processing at elevated temperatures. Its degradation is expected to initiate at temperatures above 250°C, primarily through the cleavage of the azo linkage. The resulting degradation pathway involves the formation of nitrogen gas and reactive aromatic radicals, which subsequently lead to a variety of smaller volatile compounds and a stable char residue. For critical applications, it is recommended to perform specific thermal analysis on this compound following the detailed protocols provided in this guide to obtain precise data for process optimization and safety assessments.

References

An In-depth Technical Guide to the Lightfastness and Weather Resistance of Pigment Yellow 182

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 182 (C.I. 128300) is a single azo organic pigment that produces a brilliant yellow shade.[1][2] It is recognized for its good heat and solvent resistance, making it a candidate for applications such as lead-free paints and various ink formulations.[1][2] This technical guide provides a comprehensive overview of the lightfastness and weather resistance properties of this compound, including relevant testing standards, experimental methodologies, and the chemical mechanisms underpinning its durability. Due to the limited availability of specific quantitative data in public literature, this guide combines known information with established principles of pigment testing and degradation to provide a thorough scientific resource.

Chemical and Physical Properties:

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 128300 |

| CAS Number | 67906-31-4 |

| Molecular Formula | C₂₂H₂₀N₆O₈ |

| Molecular Weight | 496.43 g/mol |

| Chemical Class | Monoazo |

Lightfastness Properties

Lightfastness refers to the ability of a pigment to resist fading or changing color upon exposure to light. It is a critical performance parameter for applications where color stability is essential.

Quantitative Lightfastness Data

Specific lightfastness data for this compound is not extensively available across a range of conditions in published literature. However, some sources indicate a lightfastness rating of 7 on the Blue Wool Scale (BWS), where 8 is the maximum lightfastness.[1] The performance of a pigment can vary significantly based on its concentration (full shade vs. tint), the binder system it is incorporated into, and the presence of other additives.

Table 1: Lightfastness Data for this compound

| Test Parameter | Result | Test Standard | Notes |

| Lightfastness Rating | 7 | ISO 105-B02 (presumed) | Scale of 1-8, where 8 represents the highest lightfastness. Specific conditions such as binder system and pigment concentration are not specified in available sources. |

Experimental Protocol for Lightfastness Testing (ISO 105-B02)

The standard method for determining the lightfastness of pigments is outlined in ISO 105-B02. This method utilizes a xenon arc lamp to simulate the effects of natural daylight.

Methodology:

-

Sample Preparation: The pigment is dispersed into a specific binder system (e.g., an alkyd-melamine resin for a coating application) at a defined concentration. This dispersion is then applied to a standardized substrate and allowed to cure fully.

-

Blue Wool Scale References: A set of eight standardized blue wool textiles, each with a known and different lightfastness, are used as references.

-

Exposure: The prepared sample and the blue wool references are partially covered and placed in a xenon arc weathering chamber. The chamber exposes the samples to controlled levels of light, temperature, and humidity.

-

Evaluation: The samples are periodically inspected. The lightfastness rating is determined by identifying which of the eight blue wool references shows a similar degree of color change (fading) as the test sample. The assessment of color change is performed visually or instrumentally against a standardized Grey Scale (ISO 105-A02).

Caption: Experimental workflow for lightfastness testing according to ISO 105-B02.

Weather Resistance

Expected Performance and Data

For a pigment to be suitable for exterior applications, it must exhibit minimal color change, gloss retention, and resistance to chalking or other forms of degradation after prolonged exposure.

Table 2: Weather Resistance Data for this compound (Illustrative)

| Test Parameter | Result | Exposure Duration | Test Standard | Notes |

| Color Change (ΔE) | Data not available | Data not available | ISO 11341 | Lower ΔE values indicate better performance. |

| Grey Scale Rating | Data not available | Data not available | ISO 105-A02 | Scale of 1-5, where 5 indicates no change. |

Experimental Protocol for Accelerated Weathering (ISO 11341)

This standard specifies the methodology for exposing coatings to artificial weathering in a xenon-arc lamp apparatus to simulate outdoor exposure.

Methodology:

-

Sample Preparation: Similar to lightfastness testing, the pigment is incorporated into a suitable binder system representative of its end-use (e.g., an exterior-grade paint formulation) and applied to standardized panels.

-

Test Chamber Setup: The coated panels are placed in a xenon arc weathering chamber equipped with filters to simulate the full solar spectrum.

-

Exposure Cycles: The samples are subjected to defined cycles of light and moisture (e.g., water spray or condensation) at controlled temperatures. These cycles are designed to mimic natural weather patterns (e.g., day/night, rain).

-

Evaluation: After a specified duration of exposure (e.g., 500, 1000, or 2000 hours), the panels are removed and evaluated for changes in color, gloss, and physical integrity. Color change is quantified using a spectrophotometer and assessed against the Grey Scale for Change in Colour (ISO 105-A02).

Mechanism of Degradation

The degradation of azo pigments upon exposure to UV radiation is a complex process that can involve several chemical pathways. While a specific degradation mechanism for this compound has not been detailed in the literature, the general mechanism for azo dyes provides a strong indication of its likely behavior.

The primary mechanism involves the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which then attack the pigment molecule. The azo-hydrazone tautomerism of the pigment can influence its susceptibility to photodegradation.

Key Steps in Azo Pigment Photodegradation:

-

Photoexcitation: The pigment molecule absorbs UV radiation, moving to an excited state.

-

Energy Transfer: The excited pigment can transfer energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

-

Radical Formation: In the presence of water and other molecules, hydroxyl radicals (•OH) can be formed.

-

Attack on Chromophore: These reactive species can attack the azo bond (-N=N-), which is the primary chromophore responsible for the pigment's color. This can lead to the cleavage of the bond and subsequent fading.

-

Oxidation of the Molecule: The aromatic rings and other functional groups of the pigment molecule can also be oxidized, leading to the formation of smaller, colorless degradation products.

Caption: Generalized photodegradation pathway for azo pigments.

Conclusion

This compound is an organic pigment that offers good general resistance properties, including a commendable lightfastness rating. For applications requiring high durability, particularly in exterior conditions, rigorous testing within the specific formulation is essential. This guide outlines the standardized methodologies for such evaluations. Further research providing detailed quantitative data on the weather resistance of this compound in various binder systems would be highly beneficial for formulators and researchers. The understanding of the general degradation mechanism of azo pigments allows for informed predictions of its long-term stability and the development of strategies to mitigate color fade.

References

Toxicological and Safety Profile of C.I. 128300 (Solvent Yellow 124)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the toxicological and safety profile of C.I. 128300, also known as Solvent Yellow 124. It is intended for informational purposes for a scientific audience. A comprehensive toxicological assessment would require access to proprietary data from registration dossiers which are not publicly available. The information presented here is based on a review of publicly accessible safety data sheets and chemical databases.

Introduction

C.I. 128300, more commonly identified by its Colour Index name Solvent Yellow 124, is a yellow azo dye. Its primary application is as a fuel marker in the European Union to differentiate between heating oil and higher-taxed diesel fuel. While extensive proprietary toxicological data likely exists for regulatory purposes (e.g., REACH registration), detailed experimental studies and quantitative data are scarce in the public domain. This guide provides a synthesis of the available safety and toxicological information.

Chemical Identification

| Identifier | Value |

| Common Name | Solvent Yellow 124 |

| C.I. Name | C.I. 128300 |

| CAS Number | 34432-92-3 |

| EC Number | 252-021-1 |

| Chemical Name | N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)benzenamine |

| Molecular Formula | C₂₂H₃₁N₃O₂ |

| Molecular Weight | 369.50 g/mol |

Summary of Toxicological Hazards

The primary source of publicly available toxicological information for Solvent Yellow 124 comes from Safety Data Sheets (SDS), which provide hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available data indicates several health hazards.

Human Health Hazards

A summary of the GHS hazard classifications for human health is presented in the table below. It is important to note that specific quantitative data, such as LD50 values or No Observed Adverse Effect Levels (NOAELs), are not consistently reported in publicly available sources.

| Toxicological Endpoint | GHS Hazard Classification | Hazard Statement | Notes |

| Acute Oral Toxicity | Acute Tox. 4 | H302: Harmful if swallowed | This classification suggests a potential for toxicity upon ingestion. Specific LD50 values are not publicly available. |

| Skin Corrosion/Irritation | No classification | - | Generally not considered a skin irritant. |

| Serious Eye Damage/Irritation | No classification | - | Generally not considered an eye irritant. |

| Respiratory/Skin Sensitization | Skin Sens. 1B | H317: May cause an allergic skin reaction | There is evidence to suggest that this substance can cause skin sensitization, leading to an allergic response upon repeated contact. |

| Germ Cell Mutagenicity | No classification | - | No publicly available data suggests mutagenic potential. |

| Carcinogenicity | No classification | - | No publicly available data suggests carcinogenic potential. |

| Reproductive Toxicity | Repr. 2 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child. | This classification indicates potential adverse effects on sexual function and fertility, as well as on the development of the offspring. |

| Specific Target Organ Toxicity (Single Exposure) | No classification | - | No specific target organ toxicity has been identified after a single exposure. |

| Specific Target Organ Toxicity (Repeated Exposure) | STOT RE 2 | H373: May cause damage to organs through prolonged or repeated exposure | The target organs are not specified in publicly available documents. |

| Aspiration Hazard | No classification | - | Not considered an aspiration hazard. |

Environmental Hazards

Solvent Yellow 124 is also classified as hazardous to the aquatic environment.

| Environmental Compartment | GHS Hazard Classification | Hazard Statement |

| Aquatic Environment | Aquatic Chronic 1 | H410: Very toxic to aquatic life with long lasting effects |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of Solvent Yellow 124 are not available in the public domain. The hazard classifications are based on data submitted to regulatory agencies, which is typically proprietary.

For the benefit of researchers, the following diagram illustrates a general workflow for assessing the acute oral toxicity of a chemical substance, based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Potential Signaling Pathways in Toxicity

Given the classification as a skin sensitizer, the adverse outcome pathway (AOP) for skin sensitization is relevant. This pathway describes the key events from the molecular initiating event to the adverse outcome at the organism level.

An In-depth Technical Guide to the Environmental Impact Assessment of Pigment Yellow 182

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 182 is an organic, monoazo pigment used in various industrial applications, including lead-free paints, inks, and plastics, valued for its brilliant yellow hue, heat resistance, and light fastness.[1][2] As with any chemical substance, understanding its potential environmental impact is crucial for responsible manufacturing, use, and disposal. This guide outlines the key aspects of an environmental impact assessment for this compound, focusing on its physicochemical properties, environmental fate, ecotoxicity, and bioaccumulation potential.

Physicochemical Properties and Environmental Fate

The environmental behavior of a pigment is largely dictated by its physical and chemical properties. Organic pigments like this compound are generally characterized by their extremely low solubility in water.[3] This property is the primary factor governing their environmental fate and transport.

Table 1: General Physicochemical and Environmental Fate Characteristics of Monoazo Pigments

| Property | General Value/Characteristic for Monoazo Pigments | Implication for Environmental Fate |

| Water Solubility | Very low (typically in the µg/L range) | Low mobility in aquatic environments. The substance is expected to partition to solid matrices. |

| Vapor Pressure | Very low | Not expected to volatilize significantly into the atmosphere. |

| Octanol-Water Partition Coefficient (log Kow) | High (estimated) | Indicates a potential for adsorption to organic matter in soil and sediment. |

| Adsorption/Desorption | High potential for adsorption to soil and sediment. | The pigment is likely to be found in sediment and soil rather than in the water column. |

| Persistence | Expected to be persistent in water, soil, and sediment. | Slow degradation under environmental conditions. |

Due to its insolubility, this compound is not expected to be mobile in aquatic environments.[4] If released into waterways, it would rapidly associate with suspended particles and settle into the sediment. Similarly, in terrestrial environments, it would likely remain in the upper soil layers with minimal leaching into groundwater.

Ecotoxicity Assessment

The potential for a substance to cause harm to aquatic and terrestrial organisms is a critical component of its environmental risk assessment. For poorly soluble substances like this compound, the bioavailability is very low, which generally translates to low toxicity.[5][6]

Table 2: Summary of Expected Ecotoxicological Profile for this compound

| Endpoint | Expected Outcome | Rationale |

| Acute Aquatic Toxicity (Fish, Daphnia, Algae) | Low toxicity (LC50/EC50 > 100 mg/L) | Due to very low water solubility, it is difficult to achieve concentrations high enough to elicit an acute toxic response in standard tests. |

| Chronic Aquatic Toxicity | Low toxicity | The low bioavailability limits long-term exposure and subsequent chronic effects. |

| Toxicity to Soil Organisms (e.g., Earthworms) | Low toxicity | Strong adsorption to soil particles reduces the bioavailability to soil-dwelling organisms. |

| Toxicity to Microorganisms | Low toxicity | The inert nature of the pigment molecule suggests a low likelihood of inhibiting microbial activity in wastewater treatment plants. |

Screening assessments of other monoazo pigments by regulatory bodies have consistently concluded that they do not pose a significant risk to the environment.[5][6][7]

Bioaccumulation Potential

Bioaccumulation is the process by which a substance is absorbed by an organism from water or food and concentrates in its tissues. For a substance to bioaccumulate, it must be bioavailable. Given the very low water solubility of this compound, its potential for uptake by aquatic organisms is limited.[6]

Table 3: Bioaccumulation Potential of this compound

| Parameter | Expected Value/Characteristic | Implication |

| Bioconcentration Factor (BCF) | Low | The rate of uptake from water is expected to be very low. |

| Bioavailability | Low | The particulate nature and insolubility of the pigment significantly reduce its availability for absorption by organisms.[5] |

Experimental Protocols

A comprehensive environmental impact assessment of this compound would involve a series of standardized laboratory tests. The following sections detail the methodologies for key experiments based on OECD guidelines, which are designed to handle poorly soluble substances.

Aquatic Toxicity Testing

Objective: To determine the acute and chronic toxicity of this compound to a range of aquatic organisms.

Methodology (based on OECD Test Guideline 203: Fish, Acute Toxicity Test):

-

Test Substance Preparation: Due to the low water solubility, a stock solution is prepared by dispersing the pigment in water using methods such as prolonged stirring or sonication, without the use of solvents. The test concentrations are then prepared by diluting this stock solution.

-

Test Organisms: A standard fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.

-

Exposure: Fish are exposed to a range of concentrations of the test substance for a period of 96 hours.

-

Observations: Mortality and any sublethal effects (e.g., behavioral changes) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated. For poorly soluble substances where no effect is observed up to the limit of water solubility, the result is reported as LC50 > water solubility limit.

Similar protocols are followed for testing on aquatic invertebrates (e.g., Daphnia magna, OECD 202) and algae (e.g., Pseudokirchneriella subcapitata, OECD 201).

Biodegradability Testing

Objective: To assess the potential for this compound to be broken down by microorganisms in the environment.

Methodology (based on OECD Test Guideline 301: Ready Biodegradability):

-

Test System: A defined volume of a mineral medium is inoculated with a small number of microorganisms from a source such as activated sludge from a wastewater treatment plant.

-

Test Substance Addition: A known concentration of this compound is added as the sole source of organic carbon.

-

Incubation: The test flasks are incubated in the dark at a constant temperature for 28 days.

-

Measurement: The extent of biodegradation is determined by measuring a parameter such as oxygen consumption or carbon dioxide production over the 28-day period.

-

Data Analysis: The percentage of degradation is calculated. Organic pigments are generally not readily biodegradable.

Bioaccumulation Testing

Objective: To determine the potential for this compound to accumulate in the tissues of aquatic organisms.

Methodology (based on OECD Test Guideline 305: Bioaccumulation in Fish):

-

Test Substance Preparation: As with toxicity testing, a stable dispersion of the pigment in water is prepared.

-

Test Organisms: A suitable fish species, such as the Fathead Minnow (Pimephales promelas), is used.

-

Exposure (Uptake Phase): Fish are exposed to a constant concentration of the test substance for a period of up to 28 days.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean water and observed for a period to determine the rate at which the substance is eliminated from their bodies.

-

Analysis: Water and fish tissue samples are analyzed at regular intervals to determine the concentration of the pigment.

-

Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Visualizations

The following diagrams illustrate the logical workflow for assessing the environmental impact of a poorly soluble pigment like this compound and a conceptual model of its environmental fate.

Caption: Workflow for Environmental Impact Assessment of a Poorly Soluble Pigment.

Caption: Conceptual Model of the Environmental Fate of this compound.

Conclusion

Based on the available data for the class of monoazo and diarylide pigments, this compound is expected to have a low environmental impact. Its very low water solubility is the key factor limiting its mobility, bioavailability, ecotoxicity, and potential for bioaccumulation. While specific quantitative data for this compound is lacking, the established testing methodologies outlined in this guide provide a clear framework for a comprehensive environmental impact assessment. For a definitive assessment, empirical data generated through these standardized protocols would be required.

References

Methodological & Application

Application Notes and Protocols for the Characterization of Pigment Yellow 182

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Pigment Yellow 182 (C.I. 128300). This brilliant yellow monoazo pigment is noted for its heat resistance, lightfastness, and solvent resistance, making it a subject of interest in various industrial and research applications.[1]

Physicochemical Properties

A summary of the fundamental properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 128300 | [1] |

| CAS Number | 67906-31-4 | [1] |

| Molecular Formula | C₂₂H₂₀N₆O₈ | [1] |

| Molecular Weight | 496.43 g/mol | [1] |

| Chemical Class | Single Azo | [1] |

| Solubility | Insoluble in water | [2] |

| Heat Resistance | Stable at 150°C for 30 minutes | [1] |

Analytical Techniques and Protocols

A systematic approach is crucial for the comprehensive characterization of this compound. The following sections detail the experimental protocols for key analytical techniques.

Workflow for Pigment Characterization

The logical flow for analyzing a pigment sample is outlined in the diagram below.

Caption: Workflow for the analytical characterization of this compound.

Spectroscopic Techniques

FT-IR spectroscopy is employed to identify the functional groups present in the pigment's molecular structure.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry this compound powder is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Thermo Scientific Nicolet 6700 FT-IR spectrometer or a similar instrument is used.

-

Data Acquisition:

-

Mode: ATR

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups expected in a monoazo pigment, such as N=N, C=O, N-H, and aromatic C=C bonds.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and the overall molecular fingerprint.

Experimental Protocol:

-

Sample Preparation: A small amount of the pigment powder is placed on a glass slide.

-

Instrumentation: A Renishaw InVia Raman spectrometer or a similar instrument equipped with a near-infrared (NIR) laser is recommended to minimize fluorescence.

-

Data Acquisition:

-

Excitation Wavelength: 785 nm diode laser

-

Laser Power: Kept low (e.g., < 10 mW) to avoid sample degradation.

-

Spectral Range: 2000-200 cm⁻¹

-

Integration Time: 10-20 seconds with multiple accumulations.

-

-

Analysis: The Raman spectrum is analyzed for characteristic peaks of the azo group and other structural features.

UV-Vis spectroscopy is used to determine the electronic absorption properties of the pigment, which are responsible for its color.

Experimental Protocol:

-

Sample Preparation: A dilute suspension of this compound is prepared in a suitable solvent where it is sparingly soluble (e.g., ethanol (B145695) or N,N-dimethylformamide). The suspension should be sonicated to ensure homogeneity.

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Data Acquisition:

-

Scan Range: 800-200 nm.

-

Blank: The pure solvent used for the suspension.

-

-

Analysis: The wavelength of maximum absorption (λmax) is determined from the absorption spectrum.

Structural and Morphological Analysis

XRD is used to determine the crystalline nature of the pigment powder.

Experimental Protocol:

-

Sample Preparation: The pigment powder is packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.

-

Data Acquisition:

-

2θ Range: 5-50°

-

Scan Rate: 2°/min

-

-

Analysis: The diffractogram is analyzed for sharp peaks indicative of a crystalline structure.

SEM is used to visualize the particle size, shape, and surface morphology of the pigment.

Experimental Protocol:

-

Sample Preparation:

-

The dry pigment powder is mounted on an aluminum stub using double-sided conductive carbon tape.

-

The sample is then sputter-coated with a thin layer of gold or palladium to make it conductive.

-

-

Instrumentation: A standard scanning electron microscope.

-

Imaging: The sample is imaged at various magnifications to observe the particle morphology.

Thermal Analysis

TGA and DSC are used to evaluate the thermal stability and identify thermal transitions of the pigment.

Experimental Protocol:

-

Sample Preparation: A few milligrams (5-10 mg) of the pigment powder are placed in an aluminum or platinum crucible.

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Data Acquisition:

-

Atmosphere: Nitrogen or air, at a flow rate of 50 mL/min.

-

Temperature Program: Heating from room temperature to 600°C at a rate of 10°C/min.

-

-

Analysis: The TGA curve shows weight loss as a function of temperature, indicating decomposition. The DSC curve shows endothermic or exothermic events, such as melting or decomposition.

Expected Analytical Data

The following table summarizes the expected or representative analytical data for a monoazo yellow pigment like this compound. Specific values for this compound may vary and should be determined experimentally.

Table 2: Summary of Expected Analytical Data for this compound

| Analytical Technique | Parameter | Expected/Representative Value |

| FT-IR Spectroscopy | Major Absorption Bands (cm⁻¹) | ~3300-3100 (N-H stretching), ~1680-1640 (C=O stretching), ~1600-1450 (Aromatic C=C stretching), ~1450-1400 (N=N stretching) |

| Raman Spectroscopy | Major Raman Shifts (cm⁻¹) | ~1600 (Aromatic ring stretching), ~1400-1450 (N=N stretching), ~1350 (NO₂ symmetric stretching, if present) |

| UV-Vis Spectroscopy | λmax (in ethanol) | ~400-450 nm |

| X-ray Diffraction | Crystallinity | Expected to be crystalline, showing distinct diffraction peaks. |

| Scanning Electron Microscopy | Morphology | Irregular or rod-like microparticles. |

| Thermal Analysis | Decomposition Temperature | Onset of decomposition expected to be above 200°C. |

Logical Relationships in Pigment Analysis

The characterization of a pigment involves a series of interconnected analytical steps to build a complete profile of the material.

Caption: Interrelation of analytical data in determining pigment performance.

References

- 1. This compound [dyestuffintermediates.com]

- 2. CAS # 67906-31-4, this compound, 2-[[2-[(2-Methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethyl]azo]-1,4-benzenedicarboxylic acid dimethyl ester, C.I. 128300, C.I. This compound, this compound, Sandorin Yellow G - chemBlink [chemblink.com]

Application Notes and Protocols for the Vibrational Spectroscopic Analysis of Pigment Yellow 182

Introduction

Pigment Yellow 182 (C.I. 128300), a monoazo organic pigment, is utilized in various industrial applications, including paints and coatings, owing to its brilliant yellow hue and good performance properties. The precise and non-destructive identification of such pigments is crucial for quality control, formulation development, and the analysis of finished products. Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a powerful analytical approach for the molecular characterization of organic pigments. These techniques offer detailed information about the functional groups and overall molecular structure, enabling unambiguous identification and differentiation from other colorants.

This document provides detailed application notes and experimental protocols for the analysis of this compound using FTIR and Raman spectroscopy. It is intended for researchers, scientists, and professionals in the fields of materials science, analytical chemistry, and drug development who are engaged in the characterization of organic pigments.

Principle and Applications

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique molecular fingerprint of the material. Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light (from a laser source). The scattered light provides information about the vibrational modes of the molecules. While both techniques probe the vibrational structure of a molecule, they are governed by different selection rules, often providing complementary information.

Applications of FTIR and Raman Spectroscopy for this compound:

-

Quality Control: Verification of the chemical identity and purity of raw pigment materials.

-